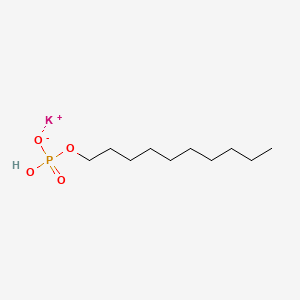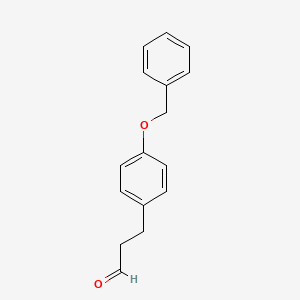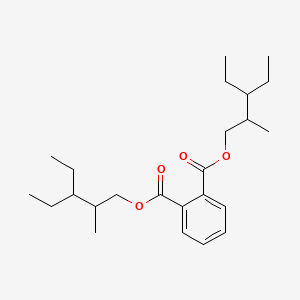
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C24H38O4 . It is a type of phthalate ester, commonly used as a plasticizer in various industrial applications. This compound is known for its ability to impart flexibility and durability to plastic materials, making it a valuable additive in the production of flexible PVC products .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethyl-2-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-ethyl-2-methylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Chemistry: : In chemistry, Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is used as a plasticizer to study the properties of flexible polymers. It is also used in the synthesis of other phthalate esters and related compounds[4][4].
Biology: : In biological research, this compound is used to investigate the effects of plasticizers on biological systems. Studies have focused on its potential endocrine-disrupting properties and its impact on cellular processes[4][4].
Medicine: : While not directly used in medicine, the compound’s potential health effects are studied to understand its safety and toxicity. Research in this area aims to assess the risks associated with exposure to phthalate esters[4][4].
Industry: : Industrially, this compound is widely used in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it a valuable additive[4][4].
Mechanism of Action
The mechanism of action of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. On a molecular level, it interacts with the polymer chains through van der Waals forces and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its branched alkyl groups provide a balance between flexibility and durability, making it suitable for specific industrial applications .
Properties
CAS No. |
68515-41-3 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |
InChI Key |
KRGVDPMPDFERJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
Canonical SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
| 68515-41-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



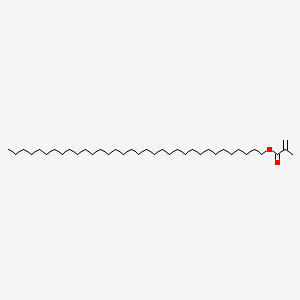

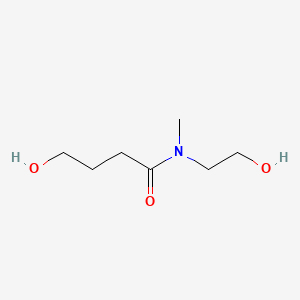

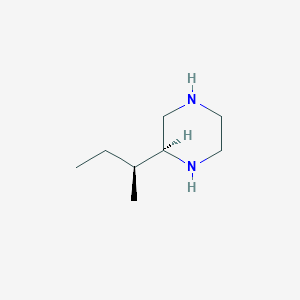


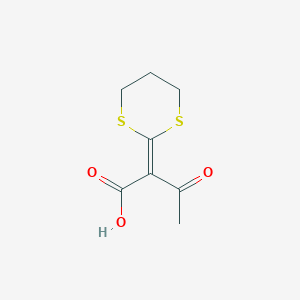
![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)
